N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a butanamide group and at the 5-position with a sulfanyl-linked carbamoyl methyl moiety attached to an oxolan-2-ylmethyl (tetrahydrofuran-derived) group. The thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is known for its electron-withdrawing properties and bioactivity.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-2-4-10(18)15-12-16-17-13(22-12)21-8-11(19)14-7-9-5-3-6-20-9/h9H,2-8H2,1H3,(H,14,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSXHXDSEZXKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The oxolane moiety is introduced via nucleophilic substitution reactions, and the final butanamide group is added through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound’s structure.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The thiadiazole moiety present in N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide has been associated with significant antimicrobial activity. Research indicates that compounds containing thiadiazole rings can exhibit antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi, including Bacillus subtilis and Candida albicans .
Drug Design and Development
This compound serves as a valuable scaffold in drug design due to its unique structural features. The presence of the oxolan group enhances solubility and bioavailability, making it a promising candidate for further development in pharmaceutical applications. Ongoing research aims to elucidate its specific interactions with biological targets, particularly in the context of microbial resistance mechanisms .
Chemical Reactivity and Synthesis
Synthetic Applications
this compound can undergo various chemical reactions that allow for the modification of its structure. Common reagents used in its synthesis include dimethylformamide (DMF) and dichloromethane (DCM). The ability to modify its functional groups opens avenues for creating derivatives with enhanced biological activities .
Case Study: Interaction Studies
Preliminary interaction studies have focused on the binding affinity of this compound to enzymes or receptors involved in microbial resistance. These studies are critical for understanding how structural modifications can lead to improved efficacy against resistant strains .
Material Science Applications
Potential Use in Coordination Chemistry
The unique combination of functional groups within this compound suggests potential applications in coordination chemistry. Compounds with similar structures have been explored for their ability to chelate metal ions, which could lead to the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with active sites in enzymes, potentially inhibiting their activity or altering their function. The oxolane and butanamide groups may enhance the compound’s binding affinity or selectivity towards these targets, leading to specific biological effects.
Comparison with Similar Compounds
Core Heterocycle Modifications: Thiadiazole vs. Oxadiazole
- Target Compound: 1,3,4-Thiadiazole core with sulfur at position 1 and nitrogen at positions 3 and 3.
- Analog from : 1,3,4-Oxadiazole core (oxygen instead of sulfur at position 1). Oxadiazoles are less lipophilic but exhibit stronger electron-withdrawing effects, which can influence reactivity in nucleophilic substitutions .
- Impact : Thiadiazole derivatives generally show enhanced antimicrobial activity compared to oxadiazoles due to sulfur’s polarizability and larger atomic radius, which may improve binding to hydrophobic enzyme pockets.
Substituent Variations: Sulfanyl-Linked Groups
- Target Compound : Sulfanyl group connects the thiadiazole to a carbamoyl methyl-oxolane moiety. The oxolane’s cyclic ether may stabilize conformations via intramolecular hydrogen bonding.
- Analog from : Sulfanyl bridges two thiadiazole rings, with methylphenyl substituents. The aromatic groups facilitate π-π stacking interactions, as observed in its butterfly-shaped crystal structure (dihedral angle: 46.3°) .
- Analog from : Sulfanyl links oxadiazole to indol-3-ylmethyl groups. Indole’s aromaticity enables interactions with tryptophan residues in proteins, a feature absent in the target compound’s oxolane group .
Amide Tail Modifications
- Target Compound : Butanamide tail provides a four-carbon chain, balancing solubility and lipophilicity.
- Analog from : Propanamide (three-carbon chain) may reduce solubility compared to butanamide.
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Target Compound and Analogs
Biological Activity
N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Structural Overview
The compound features:
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and antifungal properties.
- Oxolan Moiety : Enhances solubility and bioavailability.
- Amide Linkage : Contributes to the compound's stability and potential interactions with biological targets.
1. Antimicrobial Activity
The thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antibacterial and antifungal activities.
Preliminary studies on this compound suggest potential interactions with microbial resistance mechanisms, indicating a promising avenue for further research.
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives has gained attention in recent years. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines.
| Study Reference | Type of Activity | Findings |
|---|---|---|
| Anticancer | Compounds demonstrated significant cytotoxicity in vitro against cancer cells. |
The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
3. Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The presence of the oxolan moiety may enhance these effects by improving pharmacokinetic profiles.
| Study Reference | Type of Activity | Findings |
|---|---|---|
| Anti-inflammatory | Some derivatives exhibited promising anti-inflammatory effects in animal models. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on human breast cancer cell lines revealed that derivatives similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
